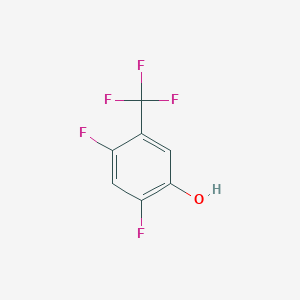

2,4-Difluoro-5-hydroxybenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-5-hydroxybenzotrifluoride is a chemical compound with the molecular formula C7H3F5O. It is also known by its IUPAC name, 2,4-difluoro-5-(trifluoromethyl)phenol. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a trifluoromethyl group. It is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-hydroxybenzotrifluoride typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 5-hydroxybenzotrifluoride using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of specialized reactors and catalysts can also enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-5-hydroxybenzotrifluoride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 2,4-difluoro-5-oxobenzotrifluoride.

Reduction: Formation of 2,4-difluorobenzotrifluoride.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Fluorinated compounds are known for their role in enhancing the biological activity of drugs. The presence of fluorine can influence the pharmacokinetics and pharmacodynamics of compounds, making them more effective as therapeutic agents. 2,4-Difluoro-5-hydroxybenzotrifluoride has been investigated for its potential anticancer properties.

Case Study: Histone Deacetylase Inhibition

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a related compound showed an IC50 value of less than 0.1 µM against HDAC1, indicating strong inhibitory activity leading to apoptosis in cancer cell lines .

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HDAC1 | < 0.1 | HDAC inhibition leading to apoptosis |

| Similar Compound | MDA-MB-231 (breast cancer) | < 10 | Cell cycle arrest at G2/M phase |

Cell Cycle Arrest and Apoptosis Induction

Studies indicate that compounds with similar structures can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved through the modulation of key proteins such as p21 and caspase-3 .

Agricultural Applications

Herbicide Development

Fluorinated compounds like this compound serve as intermediates in the synthesis of herbicides. The unique properties imparted by fluorination enhance the effectiveness and selectivity of these agrochemicals .

| Herbicide | Active Ingredient | Mechanism of Action |

|---|---|---|

| Example A | Derived from benzotrifluoride | Inhibition of photosynthesis |

| Example B | Fluorinated derivative | Disruption of amino acid synthesis |

Materials Science

Polymer Synthesis

The compound is also explored for its potential in polymer chemistry, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings and electronic devices.

Case Study: Fluorinated Polymers

Research has shown that incorporating fluorinated aromatic compounds into polymer matrices can significantly improve their properties:

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Fluoropolymer | Chemical resistance | Coatings |

| Fluorinated elastomer | Thermal stability | Automotive parts |

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-5-hydroxybenzotrifluoride is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biochemical effects. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-Hydroxybenzotrifluoride: Lacks the fluorine atoms at the 2 and 4 positions, affecting its reactivity and interactions.

2,4,5-Trifluorophenol: Contains an additional fluorine atom, which can alter its chemical behavior and applications.

Uniqueness

2,4-Difluoro-5-hydroxybenzotrifluoride is unique due to the combination of fluorine atoms and a trifluoromethyl group on the same benzene ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2,4-Difluoro-5-hydroxybenzotrifluoride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of both hydroxy and trifluoromethyl groups, suggests varied interactions with biological systems, particularly in pharmacology and biochemistry.

Chemical Structure

The chemical formula for this compound is C₇H₄F₃O, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial properties and potential applications in drug development. Below are detailed findings from various studies.

Antimicrobial Properties

A significant area of interest for this compound is its antimicrobial activity . Studies have shown that fluorinated compounds can enhance the potency of antimicrobial agents. The presence of the trifluoromethyl group is particularly noted for increasing the lipophilicity of compounds, which may enhance their ability to penetrate microbial membranes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Gram-positive bacteria | 1.0 μg/mL |

| Trifluoromethyl phenol | Gram-negative bacteria | 0.5 μg/mL |

| Arylurea derivatives | MRSA | 0.78 μg/mL |

Note: MIC values are indicative of the compound's effectiveness against specific bacterial strains.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes. Fluorinated compounds often interfere with membrane integrity, leading to cell lysis and death.

Case Studies

- Study on Bacterial Resistance : A recent study investigated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity at concentrations comparable to established antibiotics like vancomycin .

- In Vitro Evaluation : In vitro assays revealed that this compound not only inhibits bacterial growth but also shows selectivity towards bacterial cells over mammalian cells, indicating a favorable therapeutic index .

Pharmacological Applications

The unique properties of this compound suggest potential applications in drug design:

- Antibiotic Development : Given its activity against resistant strains, it could serve as a lead compound in developing new antibiotics.

- Therapeutic Agent : Its structural characteristics may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Propriétés

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRXLZAJKACJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.